1-(bromomethyl)-1-methylcycloheptane
Description
Structure
3D Structure
Properties
CAS No. |
1936250-61-1 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methylcycloheptane |
InChI |
InChI=1S/C9H17Br/c1-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI Key |
XXSPDBXGWYYCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethyl 1 Methylcycloheptane
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comdeanfrancispress.com For 1-(bromomethyl)-1-methylcycloheptane, the most logical disconnection occurs at the carbon-bromine bond, identifying 1-methylcycloheptanemethanol as a key precursor. This approach simplifies the synthetic challenge to the formation of a C-Br bond from a C-O bond, a common and well-understood transformation in organic synthesis.
Precursor Design and Selection for Cycloheptane (B1346806) Systems
The design and selection of appropriate precursors are critical for the successful synthesis of this compound. The seven-membered ring of cycloheptane presents unique conformational challenges that can influence reactivity.
For the nucleophilic substitution route, the primary precursor is 1-(hydroxymethyl)-1-methylcycloheptane. This alcohol can be synthesized through various methods, including the Grignard reaction between methylmagnesium bromide and cycloheptanecarboxylic acid or its corresponding ester, followed by reduction.
Direct Bromination Strategies
Direct bromination of alkanes offers a direct route to alkyl halides, though it often faces challenges in terms of selectivity.
Radical Bromination Approaches to Methylcycloheptane (B31391) Derivatives
Radical bromination is a common method for the halogenation of alkanes. chegg.com The reaction proceeds via a free radical chain mechanism, initiated by light or heat. ualberta.ca In the case of methylcycloheptane, the reaction with bromine (Br₂) in the presence of an initiator, such as UV light or a radical initiator like AIBN, can lead to the formation of various brominated products. chegg.comualberta.ca
The selectivity of radical bromination is governed by the stability of the resulting radical intermediate. ualberta.careddit.com Tertiary radicals are the most stable, followed by secondary, and then primary radicals. ualberta.careddit.com Therefore, the hydrogen atom at the tertiary carbon of 1-methylcycloheptane is preferentially abstracted by a bromine radical, leading to the formation of a tertiary radical intermediate. This intermediate then reacts with a molecule of Br₂ to yield the desired product, 1-bromo-1-methylcycloheptane, and a new bromine radical to continue the chain reaction. However, bromination at the methyl group to form this compound is also possible, though generally less favored than substitution at the tertiary ring position. youtube.com To achieve the desired 1-(bromomethyl) product, alternative strategies are often employed.
One such strategy is the use of N-bromosuccinimide (NBS) as a brominating agent. libretexts.org NBS is often used for allylic and benzylic brominations, but it can also be used for the bromination of alkanes under specific conditions. libretexts.org The advantage of NBS is that it provides a low, constant concentration of bromine, which can sometimes lead to higher selectivity. libretexts.org
Table 1: Comparison of Radical Bromination Reagents
| Reagent | Conditions | Selectivity | Byproducts |
| Br₂/hν | UV light or heat | Moderate to low | HBr, polybrominated products |
| NBS | Radical initiator (e.g., AIBN), CCl₄ | Often higher than Br₂ | Succinimide, HBr |
Stereochemical Considerations in Radical Bromination of Alicyclic Systems
When a radical halogenation reaction generates a new stereocenter, the stereochemical outcome is a crucial consideration. chemistrysteps.comlibretexts.orgpressbooks.pub The intermediate radical in these reactions is typically trigonal planar and sp²-hybridized. chemistrysteps.comlibretexts.orgpressbooks.pub This planar intermediate can be attacked by the halogen from either face with equal probability, leading to the formation of a racemic mixture of enantiomers if a new chiral center is formed. chemistrysteps.comlibretexts.org
In the case of the radical bromination of a chiral starting material, if the reaction occurs at a pre-existing stereocenter, racemization at that center will occur. If a new stereocenter is formed elsewhere in the molecule, a mixture of diastereomers will be produced. The ratio of these diastereomers may not be equal due to the steric influence of the existing chiral center. chemistrysteps.com
Nucleophilic Substitution Routes to Bromomethyl Functionality
Nucleophilic substitution reactions provide a reliable and often more selective alternative to direct bromination for the synthesis of this compound.
Conversion of Hydroxyl Groups (e.g., from 1-(hydroxymethyl)-1-methylcycloheptane)
The most common nucleophilic substitution route to this compound involves the conversion of the hydroxyl group of 1-(hydroxymethyl)-1-methylcycloheptane into a good leaving group, followed by displacement with a bromide ion.
A variety of reagents can be used to effect this transformation. Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by bromide in an Sₙ2 reaction.
Another common method is the use of hydrobromic acid (HBr). This reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol and the reaction conditions. For a primary alcohol like 1-(hydroxymethyl)-1-methylcycloheptane, an Sₙ2 mechanism is expected.
The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is another powerful method for this conversion. This reaction proceeds under mild conditions and is often used for sensitive substrates.
Table 2: Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent | Mechanism | Advantages | Disadvantages |
| PBr₃ | Sₙ2 | High yield for 1° and 2° alcohols | Reacts with other functional groups |
| HBr | Sₙ1 or Sₙ2 | Readily available | Can cause rearrangements in Sₙ1 |
| PPh₃/CBr₄ (Appel) | Sₙ2 | Mild conditions, high yield | Stoichiometric phosphine (B1218219) oxide byproduct |
Halogen Exchange Reactions for Bromide Introduction
The introduction of a bromine atom onto a pre-existing carbon skeleton is a fundamental transformation in organic synthesis. For a tertiary alkyl halide like this compound, this is often achieved by converting a more readily available functional group, such as a hydroxyl group, into the desired bromide. While direct bromination of the corresponding alkane is generally unselective, the conversion of an alcohol is a highly effective and common strategy.
One of the most prevalent methods for this transformation is the reaction of the corresponding alcohol, 1-(hydroxymethyl)-1-methylcycloheptane, with a brominating agent. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for converting primary alcohols to alkyl bromides. Another common and mild method is the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to achieve the conversion.
Alternatively, halogen exchange reactions, often referred to as Finkelstein-type reactions, can be employed. nih.gov Although classically known for converting alkyl chlorides or bromides to iodides using sodium iodide, the reverse reaction can be driven to completion by carefully choosing reagents and conditions. Metal-mediated halogen exchange reactions have become increasingly sophisticated, offering pathways for these transformations. nih.gov For instance, reacting a precursor like 1-(iodomethyl)-1-methylcycloheptane with a bromide salt such as lithium bromide could yield the target compound. The reactivity of halogens follows the trend F > Cl > Br > I, meaning a more reactive halogen can displace a less reactive one from its salt. science-revision.co.uk
| Precursor Functional Group | Reagent | Reaction Name/Type | Typical Conditions |
|---|---|---|---|
| -CH₂OH (Alcohol) | HBr | Acid-catalyzed Substitution | Aqueous HBr, heat |
| -CH₂OH (Alcohol) | PBr₃ | Substitution | Pyridine or ether, 0 °C to reflux |
| -CH₂OH (Alcohol) | CBr₄, PPh₃ | Appel Reaction | Inert solvent (e.g., CH₂Cl₂) |
| -CH₂OTs (Tosylate) | LiBr or NaBr | Nucleophilic Substitution | Acetone (B3395972) or DMF |
| -CH₂I (Iodide) | AgBr | Halogen Exchange | Inert solvent |
Ring Expansion and Rearrangement Pathways Leading to Cycloheptane Scaffolds
The seven-membered cycloheptane ring is a common structural motif that can be synthesized through various ring expansion strategies. These methods typically start with more readily available five- or six-membered rings.
Pinacol-Type Rearrangements
The Pinacol rearrangement is a classic and powerful method for ring expansion. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde through a 1,2-alkyl or hydride shift. youtube.com To construct a cycloheptane skeleton, a suitable precursor would be a cyclohexane (B81311) ring bearing vicinal diol functionality, such as 1,2-bis(hydroxymethyl)cyclohexane or, more directly, 1-(hydroxymethyl)cyclohexan-1,2-diol.
The mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. masterorganicchemistry.com This is followed by the migration of a carbon atom from the adjacent carbon (the one bearing the second hydroxyl group) to the carbocation center. This migration expands the ring, and subsequent deprotonation of the remaining hydroxyl group yields a cycloheptanone (B156872). masterorganicchemistry.com For example, the rearrangement of 1-(hydroxymethyl)cyclohexanol (B3048127) would lead to cycloheptanone. This ketone can then serve as a versatile intermediate, which can be further functionalized to yield this compound through reactions like Grignard addition followed by bromination. The driving force for the rearrangement is the formation of a stable carbonyl group. organic-chemistry.org
| Starting Material | Key Intermediate | Product of Rearrangement | Relevance |
|---|---|---|---|
| 1-(Hydroxymethyl)cyclohexanol | Carbocation on cyclohexane ring | Cycloheptanone | Direct expansion from a C6 to a C7 ring. youtube.com |
| Cyclohexane-1,2-diol | Carbocation adjacent to the ring | Cyclohexylmethanal (Formylcyclohexane) | Ring contraction is possible but expansion is favored with specific substitution. wikipedia.org |
| Spiro[2.5]octan-1,2-diol | Spirocyclic carbocation | Bicyclo[3.2.1]octan-2-one | Illustrates complexity and competing pathways in cyclic systems. acs.org |
Diazo Compound Mediated Ring Expansions
Ring expansions mediated by diazo compounds provide another reliable route to cycloheptane systems. The Tiffeneau-Demjanov rearrangement is a key example. This reaction typically involves the treatment of a cyclic ketone, such as cyclohexanone (B45756), with diazomethane (B1218177). The reaction proceeds through the initial nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-alkyl shift, resulting in a ring-expanded ketone.
This method can be used to convert cyclohexanone into cycloheptanone in one step. The resulting cycloheptanone is a precursor that can be methylated and subsequently brominated to arrive at the target compound. The use of transition metal catalysts, such as rhodium or copper complexes, can modulate the reactivity of diazo compounds, enabling a wide range of transformations including cyclopropanations and C-H insertions, which can also be leveraged to build complex cyclic systems. nih.govnih.gov
Asymmetric Synthesis Approaches
Creating enantiomerically pure forms of this compound requires stereocontrolled synthesis, which can be achieved by using chiral auxiliaries or enantioselective catalysis.
Chiral Auxiliaries in the Synthesis of this compound Precursors
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction diastereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
In the context of synthesizing a precursor to this compound, a chiral auxiliary could be used in several ways. For example, a prochiral cycloheptanone could be converted into a chiral enamine or enolate using a chiral amine or alcohol, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or an Evans oxazolidinone. researchgate.net The subsequent alkylation of this chiral intermediate with a methyl halide would proceed with high diastereoselectivity. Removal of the auxiliary would then yield an enantiomerically enriched 2-methylcycloheptanone. This chiral ketone could then be converted to the final product.
| Chiral Auxiliary Type | Common Examples | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) | Asymmetric alkylations, aldol (B89426) reactions | researchgate.net |
| Chiral Amines | SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes | |
| Chiral Alcohols | 8-phenylmenthol | Asymmetric Diels-Alder reactions, conjugate additions | slideshare.net |
| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines from ketones/aldehydes | sigmaaldrich.com |
Enantioselective Catalysis for Related Cycloheptane Systems
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral cycloheptane derivatives.
For instance, organocatalysis, using small chiral organic molecules like proline and its derivatives, has been successfully applied to the enantioselective synthesis of cycloheptanes. researchgate.net These catalysts can promote cascade reactions that form multiple stereocenters with high control. researchgate.net Transition metal catalysis, employing metals like rhodium, iridium, or palladium complexed with chiral ligands, is also a powerful tool. chemistryviews.orgnih.gov For example, an asymmetric intramolecular Heck reaction or an allylic alkylation on a suitable acyclic precursor could be used to forge the chiral cycloheptane ring. These methods can provide access to key chiral intermediates on the path to enantiopure this compound.
Process Optimization and Scalability in this compound Synthesis
The synthesis of this compound would likely proceed from the corresponding alcohol, (1-methylcycloheptyl)methanol, through a nucleophilic substitution reaction. Common brominating agents for such transformations include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and bromine (Br₂). However, specific studies detailing the optimization of these or other methods for this particular substrate are not available.
Process optimization for a chemical synthesis typically involves a systematic investigation of various parameters to maximize yield and purity while minimizing costs and environmental impact. Key factors that would require optimization for the synthesis of this compound include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics and outcome.
Concentration: The concentration of reactants can impact the reaction rate and the potential for side reactions.
Stoichiometry of Reagents: The molar ratios of the starting material to the brominating agent would need to be carefully controlled to ensure complete conversion and minimize waste.
Reaction Time: The duration of the reaction is a critical parameter to be optimized to achieve maximum yield without significant product degradation or byproduct formation.
Without dedicated research, any proposed synthetic protocol would be based on general principles of organic synthesis rather than on experimentally validated, optimized conditions for this specific compound.
Similarly, information on the scalability of any synthetic route for this compound is absent from the available literature. Scaling up a chemical process from a laboratory setting to an industrial scale often presents significant challenges. These can include:
Heat Transfer: Exothermic reactions that are easily managed in small-scale laboratory flasks can become difficult to control in large reactors.
Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger volumes.
Purification: The purification of large quantities of the final product may require different techniques than those used in the lab, such as distillation or crystallization, which would need to be optimized for scale.
Safety Considerations: The handling of large quantities of potentially hazardous materials requires robust safety protocols and engineering controls.
The lack of published data on these aspects suggests that the synthesis of this compound may not have been a focus of significant industrial or academic research, or that such information is proprietary and not publicly disclosed.
Mechanistic Investigations of Reactions Involving 1 Bromomethyl 1 Methylcycloheptane
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)
Nucleophilic substitution reactions of 1-(bromomethyl)-1-methylcycloheptane are profoundly influenced by its structure. As a primary alkyl halide, one might initially predict a propensity for the S(_N)2 pathway. However, the substrate is neopentyl-like, with the carbon atom bonded to the bromine being adjacent to a fully substituted quaternary carbon atom. This arrangement introduces significant steric hindrance, which severely impedes the backside attack required for an S(_N)2 reaction. masterorganicchemistry.comnih.gov Consequently, the S(_N)2 pathway is generally disfavored and extremely slow. manifoldapp.org
The S(_N)1 pathway, which proceeds through a carbocation intermediate, becomes a more viable route, particularly under conditions that favor ionization. masterorganicchemistry.com The initial formation of a primary carbocation is highly unstable. However, this intermediate can undergo a rapid Wagner-Meerwein rearrangement, involving a 1,2-alkyl shift of a carbon from the cycloheptane (B1346806) ring, to form a more stable tertiary carbocation. This rearranged carbocation is then captured by the nucleophile.
The choice of solvent plays a critical role in directing the course of nucleophilic substitution reactions for this substrate. Polar protic solvents, such as water and alcohols (a process known as solvolysis), are effective at solvating both the departing bromide anion and the intermediate carbocation, thereby stabilizing the transition state for the S(_N)1 reaction. libretexts.orgyoutube.com This stabilization lowers the activation energy for the S(_N)1 pathway, making it the predominant mechanism in such solvents. In contrast, polar aprotic solvents like acetone (B3395972) or DMSO, while capable of solvating cations, are less effective at solvating anions. While they can support S(_N)2 reactions, the severe steric hindrance of this compound makes this pathway negligible regardless of the solvent. libretexts.org
| Solvent Type | Favored Pathway | Rationale | Expected Substitution Product(s) |
| Polar Protic (e.g., Ethanol, Water) | S(_N)1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding, facilitating ionization. youtube.com | Rearranged products, e.g., 1-ethoxy-1,2-dimethylcycloheptane and others via the tertiary carbocation. |
| Polar Aprotic (e.g., Acetone, DMSO) | S(_N)2 (Extremely Slow) | S(_N)2 reactions are generally favored, but steric hindrance in this specific substrate is prohibitive. libretexts.org | Minimal to no reaction. Direct substitution product, 1-(alkoxymethyl)-1-methylcycloheptane, is unlikely. |
| Non-Polar (e.g., Hexane) | No significant reaction | Does not effectively stabilize charged intermediates or transition states required for either S(_N)1 or S(_N)2 pathways. | No reaction. |
This table provides an interactive summary of expected outcomes based on general solvent effects.
Steric and electronic effects are intrinsically linked in determining the reactivity of this compound.
Steric Hindrance : The defining structural feature is the quaternary carbon adjacent to the bromine-bearing carbon. This "neopentyl" arrangement creates a sterically congested environment that physically blocks the typical backside approach of a nucleophile required for an S(_N)2 reaction. nih.gov This steric shield is the primary reason for the dramatic reduction in the rate of S(_N)2 reactions. manifoldapp.org
Electronic Effects : While the primary carbocation that would form initially in an S(_N)1 reaction is electronically unstable, the structure is primed for rearrangement. The migration of a C-C bond from the ring to the primary carbocation center results in the formation of a significantly more stable tertiary carbocation. The positive charge on this tertiary center is stabilized by the inductive effect of the three attached alkyl groups. This electronic stabilization of the rearranged intermediate is a key driving force for the S(_N)1 pathway. masterorganicchemistry.comrsc.orgresearchgate.net
Neighboring group participation (NGP) is a phenomenon where a nearby group within the molecule acts as an internal nucleophile, influencing the reaction rate and stereochemistry. wikipedia.orgspcmc.ac.in For this compound, which lacks a classical heteroatom with lone pairs in a suitable position, NGP could potentially occur through the participation of the C-C sigma bonds of the cycloheptane ring. libretexts.orglibretexts.org
This type of participation, sometimes leading to non-classical carbocation intermediates, can facilitate the departure of the leaving group and lead to rearranged products. wikipedia.org For instance, the participation of a C-C bond from the cycloheptane ring could lead to a bridged intermediate, which upon nucleophilic attack would yield rearranged products. Such participation often results in an enhanced reaction rate (anchimeric assistance) compared to similar systems where NGP is not possible. spcmc.ac.inlibretexts.org While documented in other bicyclic and cyclic systems, specific studies on this compound would be required to confirm the extent of such participation.
Elimination Reactions (E1 and E2 Mechanisms)
Elimination reactions are significant competing pathways, leading to the formation of alkenes. Both unimolecular (E1) and bimolecular (E2) mechanisms are possible, with the outcome dictated by the reaction conditions. libretexts.orgchemistrysteps.com
The structure of this compound allows for the formation of several different alkene isomers.
Regioselectivity : The major determinant of the alkene product is the reaction mechanism.
E1 Reactions : These proceed through the same rearranged tertiary carbocation as S(_N)1 reactions. The subsequent removal of a proton will preferentially form the most stable, most highly substituted alkene, in accordance with Zaitsev's Rule . libretexts.orgyoutube.com Potential products would include 1,2-dimethylcycloheptene and methylenecycloheptane (B3050315) derivatives. The most substituted alkene, 1,2-dimethylcycloheptene, is expected to be the major product. youtube.com
E2 Reactions : These reactions require a strong base and are sensitive to steric hindrance. For an E2 reaction to occur, the base must abstract a proton from a β-carbon. There are β-hydrogens on the methyl group and on the C2 position of the cycloheptane ring. A strong, sterically hindered base (like potassium tert-butoxide) would preferentially abstract the more accessible proton from the exocyclic methyl group, leading to the less substituted Hofmann product , 1-methylene-2-methyl-2-alkylcycloheptane (after rearrangement considerations) or directly to 1-(methylene)-1-methylcycloheptane if no rearrangement occurs, though E2 with rearrangement is less common. manifoldapp.org
Stereoselectivity : For alkenes where E/Z isomerism is possible (e.g., 1,2-dimethylcycloheptene), elimination reactions generally favor the formation of the more thermodynamically stable stereoisomer, which is typically the trans (E) isomer, where sterically demanding groups are further apart. khanacademy.orgchemistrysteps.comnumberanalytics.com
| Mechanism | Major Product Rule | Expected Major Alkene Product(s) |
| E1 | Zaitsev | 1,2-Dimethylcycloheptene (most substituted) |
| E2 (with bulky base) | Hofmann | 1-(Methylene)-1-methylcycloheptane (least substituted) |
This interactive table summarizes the regiochemical outcomes of elimination reactions.
A central aspect of the reactivity of this compound is the competition between substitution and elimination. libretexts.orglibretexts.org Several factors determine which pathway dominates.
Nature of the Nucleophile/Base : This is a critical factor.
Weakly basic nucleophiles (e.g., H₂O, ROH, Cl⁻) favor S(_N)1 and E1 pathways. Since both proceed through the same carbocation, a mixture of substitution and elimination products is often obtained. manifoldapp.orgkhanacademy.org
Strong, non-bulky bases (e.g., EtO⁻) can promote E2 reactions. However, given the steric hindrance, S(_N)2 is still unlikely.
Strong, sterically hindered bases (e.g., t-BuOK) strongly favor E2 elimination. Their bulk prevents them from acting as nucleophiles, but they can readily abstract a proton. manifoldapp.orgyoutube.com
Temperature : Elimination reactions are entropically favored over substitution reactions because they produce more product molecules. Therefore, increasing the reaction temperature generally increases the proportion of the elimination product. youtube.com
Solvent : As discussed, polar protic solvents favor unimolecular (S(_N)1/E1) pathways.
The reaction of this compound with a weak nucleophile like ethanol, especially with heating, would likely yield a mixture of S(_N)1 and E1 products, both arising from the rearranged tertiary carbocation. doubtnut.comyoutube.com To exclusively favor elimination, the use of a strong, bulky base like potassium tert-butoxide in a non-polar solvent would be the most effective strategy, promoting the E2 pathway. masterorganicchemistry.com
Rearrangement Reactions of the Cycloheptyl Carbocation
The formation of a carbocation intermediate from this compound, typically through heterolytic cleavage of the carbon-bromine bond under solvolytic conditions, opens the door to complex rearrangement reactions. Carbocation rearrangements are driven by the pursuit of a more stable electronic state, moving from a less stable carbocation to a more stable one. libretexts.orglibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org The initial 1-methylcycloheptylmethyl carbocation is primary, making it highly susceptible to rearrangement.
Carbocation rearrangements commonly occur through 1,2-shifts, where a group from a carbon atom adjacent to the carbocation center migrates to the positively charged carbon. youtube.com This can involve the shift of a hydrogen atom with its bonding electrons (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift). youtube.comyoutube.com
In the case of the 1-methylcycloheptylmethyl carbocation, a 1,2-hydride shift from the cycloheptane ring is possible. However, a more significant rearrangement is the 1,2-methyl shift. This process involves the migration of the methyl group from the quaternary ring carbon to the adjacent primary carbocation center. This rearrangement transforms the unstable primary carbocation into a more stable tertiary carbocation, the 1,2-dimethylcycloheptyl carbocation. This type of alkyl shift is a well-documented pathway for neopentyl-type systems to alleviate the instability of a primary carbocation. byjus.com
The resulting tertiary carbocation can then be trapped by a nucleophile or undergo elimination to form various alkene products. The specific products formed will depend on the reaction conditions, including the nature of the solvent and the nucleophile.
Cycloheptane and other medium-sized rings (8-11 membered) are subject to transannular strain, which arises from steric interactions between substituents on non-adjacent carbons across the ring. wikipedia.orgfiveable.me These interactions are a consequence of the ring's conformational flexibility and the lack of space in its interior. wikipedia.org
Transannular interactions can significantly influence the course of reactions involving carbocation intermediates. Specifically, transannular hydride shifts (e.g., 1,3-, 1,4-, or 1,5-hydride shifts) are a characteristic feature of medium-sized ring chemistry. uni-due.de In the context of a cycloheptyl carbocation, a hydrogen atom from a carbon across the ring can migrate to the carbocationic center. This process is facilitated by the close spatial proximity of the interacting atoms in certain ring conformations. uni-due.de
For the carbocation derived from this compound, after an initial rearrangement to a tertiary carbocation on the ring, subsequent transannular hydride shifts could lead to the formation of multiple isomeric carbocations. Each of these intermediates could then lead to different rearranged products, complicating the product distribution. The propensity for these transannular shifts is dependent on the specific conformation of the cycloheptane ring and the energetic favorability of the resulting carbocation. uni-due.deuni-due.de
Radical Reactions and Their Role in this compound Transformations
Beyond ionic pathways, this compound can also undergo transformations via radical intermediates. Radical reactions are characterized by the involvement of species with unpaired electrons and proceed through initiation, propagation, and termination steps. libretexts.orgkhanacademy.org
The carbon-bromine bond in this compound can undergo homolytic cleavage, where the two bonding electrons are distributed equally between the carbon and bromine atoms. pressbooks.pubunacademy.com This process, typically initiated by heat or ultraviolet light, results in the formation of a 1-methylcycloheptylmethyl radical and a bromine radical. unacademy.com
The stability of the resulting carbon radical is a key factor in this process. The 1-methylcycloheptylmethyl radical is a primary radical, which is relatively less stable than secondary or tertiary radicals. The bond dissociation energy of the C-Br bond is a critical parameter determining the ease of this homolytic cleavage. rsc.org
Once formed, the 1-methylcycloheptylmethyl radical can participate in a variety of reactions. libretexts.org It can abstract an atom (e.g., a hydrogen atom) from another molecule to form 1,1-dimethylcycloheptane, propagating the radical chain. libretexts.org
Alternatively, cycloalkylmethyl radicals are known to undergo ring-opening reactions, also known as β-scission. st-andrews.ac.ukrsc.org However, for a cycloheptylmethyl radical, ring opening is generally less favorable compared to smaller, more strained rings like cyclopropylmethyl or cyclobutylmethyl radicals, as the seven-membered ring has less ring strain to release. st-andrews.ac.uk
The radical can also undergo addition reactions, for example, to double bonds. libretexts.org In the absence of other reagents, the primary fate of the 1-methylcycloheptylmethyl radical would likely be recombination with another radical (e.g., a bromine radical) in a termination step, or it could undergo rearrangement, although radical rearrangements are generally less common and follow different pathways than carbocation rearrangements.
Organometallic Reactions
The carbon-bromine bond in this compound is a versatile functional group for the formation of organometallic reagents. These reactions typically involve the oxidative addition of a metal into the C-Br bond. uwindsor.calibretexts.org
A common example is the formation of a Grignard reagent through reaction with magnesium metal. This reaction would yield (1-methylcycloheptyl)methylmagnesium bromide. The resulting organometallic compound effectively reverses the polarity of the carbon atom attached to the metal, transforming it from an electrophilic center (in the starting bromide) into a potent nucleophile and a strong base. researchgate.net
This Grignard reagent can then be used in a wide array of subsequent reactions, such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters), ring-opening of epoxides, and reaction with other electrophiles. Similarly, reaction with other metals, such as lithium, would produce the corresponding organolithium reagent, which exhibits similar reactivity. The formation and subsequent reactions of these organometallic derivatives provide a powerful tool for constructing more complex molecules starting from this compound.
Grignard Reagent Formation and Reactivity
The formation of a Grignard reagent, in this case, (1-methylcycloheptyl)methylmagnesium bromide, would be expected to follow the general mechanism for organomagnesium compound synthesis. This process typically involves the reaction of the alkyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The mechanism is understood to involve a single electron transfer (SET) from the magnesium surface to the carbon-bromine antibonding orbital, leading to the formation of a radical anion which then fragments to form an alkyl radical and a bromide anion. A second electron transfer from magnesium to the alkyl radical would then form the carbanionic species which combines with the magnesium bromide cation (MgBr+). researchgate.net
The reactivity of the resulting Grignard reagent, (1-methylcycloheptyl)methylmagnesium bromide, would be characterized by the nucleophilic nature of the carbon atom bonded to the magnesium. It would be expected to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. vaia.com However, without specific experimental studies on this compound, data on reaction yields, potential side reactions (like elimination or rearrangement), or the influence of the sterically hindered cycloheptyl group on reactivity remains speculative.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Utilizing Bromide as a Leaving Group
Cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon bonds, often employing palladium catalysts. nih.govlibretexts.org
Suzuki Coupling: A Suzuki-Miyaura coupling reaction would theoretically involve the palladium-catalyzed reaction of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. nih.govlibretexts.orgyoutube.com The catalytic cycle generally proceeds through three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
There are no published examples of this specific reaction, so data on optimal ligands, bases, solvents, or reaction yields for this compound are unavailable.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of an organic halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org For this compound, this would result in the formation of a substituted alkyne. The mechanism involves a palladium cycle similar to the Suzuki reaction and a separate copper cycle. wikipedia.org In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which is the active species for transmetalation to the palladium center. nih.gov
As with the Suzuki reaction, no specific studies on the Sonogashira coupling of this compound have been documented. Therefore, any discussion of its feasibility, efficiency, or reaction conditions would be conjectural.
Kinetic and Thermodynamic Studies of this compound Reactivity
A thorough search of chemical literature and thermodynamic databases, including the NIST Chemistry WebBook, yielded no specific kinetic or thermodynamic data for this compound. nist.gov
Kinetic Data: Kinetic studies would measure the rate of reactions involving this compound, providing insight into the reaction mechanism and the energy of the transition state. Such studies for related alkyl halides often involve techniques like UV/Vis or NMR spectroscopy to monitor the concentration of reactants or products over time. nih.gov This data would allow for the determination of rate constants, reaction orders, and the activation energy. For this compound, this information is not available.
Thermodynamic Data: Thermodynamic data, such as the enthalpy of formation (ΔfH°), would provide information about the stability of the molecule. dtu.dk Reaction enthalpies (ΔrH°) could be determined for processes like its formation or subsequent reactions. For example, the enthalpy of formation for Grignard reagents can be measured, providing insight into the C-Mg bond energy. dtu.dk No such experimentally determined or critically evaluated thermodynamic values are available for this compound.
Spectroscopic Characterization Methodologies for Structural Elucidation of 1 Bromomethyl 1 Methylcycloheptane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule in solution. It provides information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis
A hypothetical ¹H NMR spectrum of 1-(bromomethyl)-1-methylcycloheptane would be expected to show several key signals. The protons of the methyl group (CH₃) would likely appear as a singlet in the upfield region of the spectrum. The two protons of the bromomethyl group (CH₂Br) would also produce a singlet, but shifted further downfield due to the deshielding effect of the adjacent bromine atom. The protons on the seven-membered ring would produce a series of complex multiplets in the aliphatic region, arising from spin-spin coupling between neighboring non-equivalent protons. The exact chemical shifts and coupling patterns would be dependent on the conformation of the cycloheptane (B1346806) ring.
Carbon-13 (¹³C) NMR Spectral Analysis
In a ¹³C NMR spectrum of this compound, a distinct signal would be expected for each unique carbon atom. This would include signals for the methyl carbon, the bromomethyl carbon, the quaternary carbon atom of the ring to which the methyl and bromomethyl groups are attached, and the six carbons of the cycloheptane ring. The carbon attached to the bromine atom would be significantly downfield due to the halogen's electronegativity. The chemical shifts of the ring carbons would provide information about the ring's structure and conformation.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
To definitively assign the signals from ¹H and ¹³C NMR spectra and establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships within the cycloheptane ring, helping to trace the connectivity of the methylene (B1212753) groups.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be crucial for confirming the connection of the methyl and bromomethyl groups to the quaternary ring carbon. For instance, correlations would be expected between the protons of the methyl group and the quaternary carbon, as well as the bromomethyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and bromine atoms. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can fragment in predictable ways. The analysis of these fragmentation patterns provides further structural evidence. For this compound, expected fragmentation pathways could include the loss of a bromine radical (Br•) to give a stable tertiary carbocation, or the loss of a bromomethyl radical (•CH₂Br). The masses of the resulting fragment ions would be characteristic of the compound's structure.
While the principles of these spectroscopic methodologies are well-established, the absence of specific, published experimental data for this compound prevents the presentation of detailed data tables and in-depth analysis of its unique spectral features. Further experimental work would be required to generate and interpret the spectra for a conclusive structural elucidation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. While a specific, publicly available IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted by examining its structural components: a cycloheptane ring, a methyl group, and a bromomethyl group.
The primary vibrations of interest in this compound would be the stretching and bending of its C-H, C-C, and C-Br bonds.
C-H Stretching: The molecule contains both sp³ hybridized C-H bonds in the cycloheptane ring and the methyl groups. These bonds are expected to produce strong absorption bands in the region of 2850-3000 cm⁻¹. Specifically, the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups would appear in this range. docbrown.info
C-H Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ and CH₃ groups would be observed in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹. docbrown.info
C-Br Stretching: The presence of the bromomethyl group introduces a C-Br bond. The stretching vibration for this bond is characteristically found in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. This absorption is a key indicator of the presence of a bromoalkane functional group.
A hypothetical IR data table for this compound, based on data for similar alkyl halides like 1-bromobutane (B133212) and bromocyclohexane, is presented below. docbrown.infonist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 2995 | Strong |
| C-H Bend (Scissoring/Asymmetric) | -CH₃, -CH₂- | 1450 - 1470 | Medium |
| C-H Bend (Symmetric) | -CH₃ | 1370 - 1380 | Medium-Weak |
| C-Br Stretch | -CH₂Br | 500 - 600 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, which is a liquid at room temperature, this analysis would require the compound to be crystallized, typically at low temperatures.
As of now, the crystal structure of this compound has not been reported in the crystallographic databases. However, if a suitable single crystal were obtained, the analysis would yield precise atomic coordinates. From these coordinates, a wealth of structural data could be extracted, including:
Bond Lengths: The exact lengths of all carbon-carbon, carbon-hydrogen, and the carbon-bromine bonds. The C-Br bond length would be of particular interest for comparison with other bromoalkanes.
Bond Angles: The angles between adjacent bonds, which would define the geometry around each carbon atom and reveal any strain within the seven-membered ring.
Torsion Angles: These angles describe the conformation of the cycloheptane ring (e.g., chair, boat, or twist-chair) and the rotational position of the bromomethyl and methyl substituents.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal lattice.
The following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of a related compound, showcasing the precision of the technique.
| Parameter | Description | Hypothetical Value for a Cycloheptane Derivative |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 6.2, c = 12.1 |
| β (°) | The angle of the unit cell. | 98.5° |
| C-Br Bond Length (Å) | The distance between the carbon and bromine atoms. | ~1.95 |
| C-C-C Ring Angles (°) | The internal angles of the cycloheptane ring. | Ranging from 110° to 118° |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs
This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a signal in VCD or ECD spectroscopy. libretexts.org However, these techniques are indispensable for determining the absolute configuration of chiral molecules. libretexts.orgresearchgate.net To illustrate their application, we must consider chiral analogs of the target compound.
A simple chiral analog would be a disubstituted cycloheptanone (B156872) or a cycloheptane with two different substituents at different positions, creating one or more chiral centers. For instance, (R)- or (S)-3-methylcycloheptanone could serve as a relevant chiral analog.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net A VCD spectrum provides information about the stereochemistry of a molecule in solution. nih.gov For a chiral analog of this compound, the VCD spectrum would show both positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. ru.nl By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the chiral analog can be unambiguously determined. nih.gov
Electronic Circular Dichroism (ECD)
ECD spectroscopy is the counterpart to VCD in the ultraviolet and visible regions of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chromophores undergoing electronic transitions. encyclopedia.pub Chiral molecules exhibit characteristic ECD spectra, and the sign of the Cotton effects can be used to assign the absolute configuration. nih.gov
For a chiral cycloheptane analog, particularly one containing a chromophore like a carbonyl group (in a cycloheptanone, for example), the n→π* and π→π* electronic transitions would give rise to ECD signals. The Octant Rule, a well-established empirical rule, could be applied to predict the sign of the Cotton effect for the n→π* transition of the carbonyl group based on the spatial arrangement of the substituents in the chiral cycloheptanone analog. Modern approaches combine experimental ECD spectra with time-dependent density functional theory (TD-DFT) calculations to provide a more reliable assignment of the absolute configuration. nih.gov
The table below summarizes the application of these chiroptical techniques to a hypothetical chiral cycloheptane analog.
| Technique | Principle | Information Obtained for a Chiral Analog |
| VCD | Differential absorption of circularly polarized IR light by vibrational transitions. researchgate.net | Provides a detailed stereochemical fingerprint of the molecule in solution, allowing for the determination of absolute configuration through comparison with theoretical calculations. nih.govnih.gov |
| ECD | Differential absorption of circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub | Determines the absolute configuration of chiral molecules containing chromophores by analyzing the sign and intensity of Cotton effects, often aided by empirical rules and computational predictions. nih.gov |
Computational and Theoretical Studies of 1 Bromomethyl 1 Methylcycloheptane
Quantum Chemical Calculations for Electronic Structure
To understand the electronic properties of 1-(bromomethyl)-1-methylcycloheptane, quantum chemical calculations would be indispensable.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond. For this compound, DFT calculations would be crucial to determine the strength of the C-Br and C-C bonds. This information is vital for predicting the molecule's stability and its likely fragmentation patterns under various conditions. Different functionals, which are approximations within DFT, can yield varying BDE values, and a comparative study using several functionals would be necessary to establish reliable predictions.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of molecular orbitals (MOs). An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for this compound would offer insights into its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and its susceptibility to electronic excitation.
Conformational Analysis of the Cycloheptane (B1346806) Ring System
The seven-membered ring of cycloheptane is highly flexible and can adopt multiple conformations. The presence of two substituents on the same carbon atom, as in this compound, adds further complexity to its conformational preferences.
A potential energy surface (PES) scan is a computational technique used to explore the various conformations of a molecule and their relative energies. libretexts.orgyoutube.com For this compound, a PES scan would involve systematically changing specific dihedral angles within the cycloheptane ring and calculating the energy at each point. This would map out the energetic landscape of the molecule, revealing the low-energy conformations.
From the potential energy surface, the most stable conformers, corresponding to energy minima, can be identified. Cycloheptane itself is known to have several stable conformations, such as the twist-chair and twist-boat. The substituents in this compound would influence the relative stability of these conformers. Furthermore, the PES would allow for the calculation of the energy barriers for interconversion between these stable forms, providing information on the molecule's dynamic behavior.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to simulate chemical reactions and to identify the most likely reaction pathways. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions. By mapping the reaction pathway, it is possible to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and mechanism.
Prediction of Activation Energies and Reaction Rates
The prediction of activation energies (Ea) and reaction rates is a fundamental application of computational chemistry, providing insights into the reactivity of molecules like this compound. By modeling potential reaction pathways, such as nucleophilic substitution or elimination reactions that are characteristic of bromoalkanes, the energetic barriers to these transformations can be calculated.
Density Functional Theory (DFT) is a commonly employed method for these predictions. By utilizing various functionals and basis sets, researchers can construct a potential energy surface for a given reaction. The transition state, which represents the highest energy point along the reaction coordinate, is located and its energy is compared to that of the reactants to determine the activation energy.
Table 1: Hypothetical Predicted Activation Energies for Reactions of this compound
| Reaction Type | Nucleophile/Base | Solvent (Implicit Model) | Computational Method | Predicted Activation Energy (kcal/mol) |
| SN2 | CN⁻ | DMSO | B3LYP/6-311+G(d,p) | 22.5 |
| E2 | OH⁻ | Ethanol | M06-2X/def2-TZVP | 18.7 |
| SN1 (rate-determining step) | - | Water | ωB97X-D/aug-cc-pVTZ | 28.3 |
These predicted activation energies can then be used within the framework of Transition State Theory (TST) to estimate reaction rate constants. The Arrhenius equation, k = Ae-Ea/RT, demonstrates the relationship between the activation energy (Ea), the pre-exponential factor (A), the gas constant (R), and temperature (T), forming the basis for predicting how quickly a reaction will proceed.
Elucidation of Stereochemical Outcomes through Computational Models
Computational models are invaluable for predicting the stereochemical outcomes of reactions involving chiral centers or prochiral molecules. Although this compound itself is achiral, its reactions can lead to the formation of chiral products, and the cycloheptane ring exists in various conformations that can influence the stereoselectivity of a reaction.
By modeling the attack of a nucleophile on the different conformers of this compound, it is possible to predict the favored stereochemical pathway. For instance, in an SN2 reaction, the model would predict inversion of stereochemistry if a chiral center were present. For elimination reactions, computational models can predict the dominant diastereomer formed by assessing the energies of the different transition states leading to various stereoisomeric products.
Table 2: Hypothetical Predicted Stereochemical Ratios for an E2 Reaction of a Substituted Analog
| Product Diastereomer | Computational Method | Predicted Relative Energy of Transition State (kcal/mol) | Predicted Product Ratio at 298 K |
| (E)-isomer | B3LYP/6-311+G(d,p) | 0.0 | 92% |
| (Z)-isomer | B3LYP/6-311+G(d,p) | 1.5 | 8% |
Molecular Dynamics Simulations for Dynamic Behavior
For this compound, MD simulations can reveal the preferred conformations of the seven-membered ring and the rotational freedom of the bromomethyl and methyl groups. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. Simulations in different solvents can also elucidate the nature of solute-solvent interactions and their effect on conformational equilibria.
Table 3: Hypothetical Conformational Distribution of this compound from a Simulated Annealing MD Study
| Conformation | Force Field | Simulated Time (ns) | Predicted Population (%) |
| Twist-Chair | GAFF | 100 | 65 |
| Chair | GAFF | 100 | 25 |
| Boat | GAFF | 100 | 8 |
| Other | GAFF | 100 | 2 |
Spectroscopic Parameter Prediction Using Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these predictions can serve as a valuable reference for experimental studies.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed, generating a theoretical IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the C-Br stretch in this compound.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts and Key IR Frequencies for this compound
| Parameter | Computational Method | Predicted Value |
| ¹³C NMR: Quaternary Carbon (C-CH₃) | GIAO-B3LYP/6-31G(d) | 38.5 ppm |
| ¹³C NMR: Methylene (B1212753) Carbon (-CH₂Br) | GIAO-B3LYP/6-31G(d) | 45.2 ppm |
| IR Frequency: C-H Stretch (alkane) | B3LYP/6-31G(d) | 2950-2850 cm⁻¹ |
| IR Frequency: C-Br Stretch | B3LYP/6-31G(d) | 680-515 cm⁻¹ |
Derivatization and Functionalization Strategies Employing 1 Bromomethyl 1 Methylcycloheptane
Synthesis of Substituted Methylcycloheptane (B31391) Derivatives
The primary halide structure of 1-(bromomethyl)-1-methylcycloheptane suggests its utility as a substrate in nucleophilic substitution reactions to introduce a variety of functional groups onto the methylcycloheptane scaffold. However, specific studies detailing these transformations are not readily found.
Introduction of Oxygen-Containing Functional Groups (e.g., Alcohols, Ethers, Esters)
In principle, this compound can be converted to the corresponding alcohol, (1-methylcycloheptyl)methanol, through hydrolysis or reaction with hydroxide (B78521) salts. The formation of ethers could be achieved via the Williamson ether synthesis, where the bromomethyl group reacts with an alkoxide. youtube.commasterorganicchemistry.com Similarly, reaction with carboxylate salts would yield esters. organic-chemistry.orgorganic-chemistry.org However, no specific reaction conditions, yields, or spectroscopic data for these reactions involving this compound have been reported in the searched literature.
Nitrogen-Containing Functional Groups (e.g., Amines, Amides, Nitriles)
The synthesis of primary, secondary, or tertiary amines from this compound would be expected to proceed via nucleophilic substitution with ammonia (B1221849) or the corresponding amines. libretexts.orglibretexts.org The Gabriel synthesis or the use of azide (B81097) followed by reduction are alternative methods to form the primary amine. libretexts.org The introduction of a nitrile group could be accomplished by reacting the starting material with a cyanide salt. Subsequent hydrolysis of the nitrile could, in principle, lead to the corresponding amide or carboxylic acid. youtube.com Again, specific experimental details for these syntheses with this compound are absent from the available literature.
Sulfur-Containing Functional Groups (e.g., Thiols, Sulfides)
Thiols and sulfides could be synthesized from this compound by reaction with hydrosulfide (B80085) or thiolate anions, respectively. youtube.comlibretexts.orglibretexts.org The use of thiourea (B124793) followed by hydrolysis is a common method for thiol synthesis to avoid the formation of sulfide (B99878) byproducts. libretexts.orglibretexts.org While these are standard transformations in organic chemistry, their application to this compound has not been specifically documented.
Formation of Olefins via Elimination Reactions
Elimination reactions of this compound, such as dehydrobromination using a strong base, would be expected to yield a mixture of isomeric methylenecycloheptanes. The regioselectivity of this reaction (i.e., the ratio of 1-methyl-1-vinylcycloheptane to 1-methylene-2-methylcycloheptane) would be influenced by the steric hindrance of the base and the reaction conditions. The analogous reactions of 1-bromo-1-methylcyclohexane (B3058953) have been studied, often resulting in a mixture of substitution and elimination products, with the distribution depending on the nucleophilicity and basicity of the reagent and the solvent used. doubtnut.compressbooks.publibretexts.orgmsu.eduopenstax.org However, specific studies on the elimination reactions of this compound are not available.
Cyclization Reactions Utilizing the Bromomethyl Moiety
The bromomethyl group is a versatile handle for the construction of new ring systems through cyclization reactions.
Intramolecular Nucleophilic Substitution for Ring Formation
If a nucleophilic group is present elsewhere in a molecule containing the 1-(bromomethyl)-1-methylcycloheptyl moiety, an intramolecular SN2 reaction could lead to the formation of a new ring. The feasibility and efficiency of such a cyclization would depend on the length and nature of the tether connecting the nucleophile and the electrophilic carbon of the bromomethyl group, in accordance with Baldwin's rules. While intramolecular cyclizations are a powerful tool in organic synthesis, no specific examples starting from a derivative of this compound have been found in the literature search.
Radical Cyclization Pathways
The strategic placement of a radical precursor, such as the bromomethyl group in this compound, and a radical acceptor within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems, often proceeding with high levels of regio- and stereocontrol. The formation of a new ring is contingent on the generation of a radical at the bromomethyl carbon, which can then add to an unsaturated bond elsewhere in the molecule.
A common method for generating the initial radical is through the use of a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The tin radical abstracts the bromine atom from this compound, leaving a primary alkyl radical. This radical can then undergo cyclization if a suitable radical acceptor, such as a double or triple bond, is present at an appropriate position in the molecule. The rate of cyclization is highly dependent on the length of the tether connecting the radical and the acceptor, with 5- and 6-membered ring closures being the most favorable.
For instance, if this compound were derivatized to contain an appropriately positioned alkene, a radical cyclization could lead to the formation of a bicyclic system. The general mechanism for such a tin hydride-mediated radical cyclization is outlined below:
Table 1: General Mechanism of Tin Hydride-Mediated Radical Cyclization
| Step | Description |
| 1. Initiation | A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•). |
| 2. Radical Formation | The tributyltin radical abstracts the bromine atom from the substrate to form a primary alkyl radical. |
| 3. Cyclization | The alkyl radical undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne), forming a new ring and a new radical center. |
| 4. Propagation | The newly formed radical abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the final cyclized product and regenerating the tributyltin radical. |
The regioselectivity of the cyclization (i.e., whether an exo or endo cyclization occurs) is governed by Baldwin's rules, which are based on the stereochemical requirements of the transition state. For most systems, the exo cyclization, leading to the formation of a five- or six-membered ring, is kinetically favored over the endo cyclization. princeton.edu
While specific studies on the radical cyclization of derivatives of this compound are not extensively documented in the literature, the principles of radical cyclization are well-established and can be applied to hypothetical scenarios involving this compound. The successful application of these pathways would provide a route to novel spirocyclic and fused bicyclic structures containing the cycloheptane (B1346806) moiety.
Polymer Chemistry Applications as a Monomer or Initiator
The presence of a reactive carbon-bromine bond in this compound suggests its potential utility in polymer chemistry, particularly as an initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.
In a typical ATRP process, a transition metal complex, commonly a copper(I) halide complexed with a nitrogen-based ligand, reversibly activates a dormant species (the alkyl halide initiator) to generate a propagating radical. This process establishes a dynamic equilibrium between the active and dormant species, which maintains a low concentration of radicals throughout the polymerization, thereby minimizing termination reactions. cmu.edu
This compound could serve as a suitable initiator for the ATRP of various vinyl monomers, such as styrenes, acrylates, and methacrylates. The initiation step would involve the homolytic cleavage of the C-Br bond by the transition metal catalyst. The general scheme for ATRP initiation is as follows:
Table 2: General Scheme for ATRP Initiation
| Step | Description |
| 1. Activation | The initiator (R-X, e.g., this compound) reacts with the activator (e.g., Cu(I)/Ligand) to form a radical (R•) and the oxidized deactivator (e.g., Cu(II)X/Ligand). |
| 2. Propagation | The radical (R•) adds to a monomer unit (M) to form the propagating radical (P₁•). |
| 3. Deactivation | The propagating radical (Pₙ•) reacts with the deactivator to regenerate the dormant species (Pₙ-X) and the activator. |
The structure of the initiator determines the end-group functionality of the resulting polymer. By using this compound as an initiator, polymers with a 1-methylcycloheptylmethyl end-group can be synthesized. While specific data on the use of this particular compound as an ATRP initiator is limited, the principles of ATRP suggest its feasibility. The steric hindrance around the bromomethyl group could influence the rate of initiation relative to propagation, a key factor in achieving a controlled polymerization.
The use of this compound as a monomer is less likely due to the absence of a polymerizable functional group like a vinyl or acrylic group. However, it could potentially be functionalized to introduce such a group, thereby creating a novel monomer for the synthesis of polymers with cycloheptyl moieties in the side chains.
Precursor in Total Synthesis of Complex Molecules
While direct applications of this compound as a key precursor in the total synthesis of specific complex natural products are not prominently reported, its structural motif is relevant to the synthesis of molecules containing a substituted cycloheptane ring. The synthesis of natural products containing seven-membered rings presents unique challenges due to entropic and enthalpic factors. caltech.edu
The this compound scaffold could be a valuable building block for the construction of more complex molecular architectures through various synthetic transformations. For instance, conversion of the bromomethyl group to a Grignard reagent or an organolithium species would generate a nucleophilic carbon center that could be used to form new carbon-carbon bonds. libretexts.org This would allow for the introduction of the methylcycloheptyl moiety into a larger molecular framework.
Furthermore, the bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups, which can then be elaborated into more complex structures. For example, displacement with an azide followed by reduction would yield an amine, a common functional group in many natural products.
The synthesis of spirocyclic compounds, where two rings share a single atom, is another area where derivatives of this compound could be employed. For example, intramolecular alkylation of a nucleophile attached to the cycloheptane ring by the bromomethyl group could lead to the formation of a spirocycle. The synthesis of spiro[6.X] systems, where X represents the size of the second ring, is a topic of interest in medicinal chemistry due to the unique three-dimensional structures of these molecules.
While no direct examples are available, the following table outlines a hypothetical synthetic route where a derivative of this compound could be used to construct a key intermediate for a more complex target.
Table 3: Hypothetical Application in a Synthetic Sequence
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | This compound | Mg, Et₂O | 1-(magnesiomethyl)-1-methylcycloheptane | Formation of a Grignard reagent |
| 2 | 1-(magnesiomethyl)-1-methylcycloheptane, Electrophile (e.g., an aldehyde or ketone) | - | Functionalized cycloheptane derivative | Carbon-carbon bond formation |
| 3 | Functionalized cycloheptane derivative | Further synthetic steps | Advanced intermediate | Elaboration towards a complex target |
Historical Perspectives and Evolution of Research on Halogenated Cycloalkanes
Early Investigations into Cycloalkane Reactivity and Conformation
The initial exploration into the chemistry of cyclic alkanes was pioneered in 1885 by Adolf von Baeyer with his Strain Theory. vedantu.com Baeyer postulated that the stability of cycloalkanes was directly related to the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°. vedantu.comslideshare.net He incorrectly assumed all cycloalkane rings to be planar. vedantu.comcutm.ac.in According to his theory, cyclopropane (B1198618) and cyclobutane (B1203170) would possess significant "angle strain," rendering them highly reactive, while cyclopentane (B165970) would be the most stable. vedantu.comslideshare.net He predicted that larger rings like cyclohexane (B81311) and cycloheptane (B1346806) would be increasingly strained and therefore unstable, a prediction that was later proven incorrect. slideshare.netcutm.ac.in
The limitations of Baeyer's theory became apparent with the work of Hermann Sachse in 1890. Sachse proposed that larger rings, such as cyclohexane, are not planar but are puckered to relieve angle strain. cutm.ac.inic.ac.uk He described the "chair" and "boat" conformations of cyclohexane, which were completely free from angle strain. ic.ac.ukresearchgate.net Unfortunately, his work was largely ignored for decades. ic.ac.uk It wasn't until the mid-20th century, through the influential work of Derek Barton on steroid conformations, that the principles of conformational analysis became a cornerstone of organic chemistry. ic.ac.uk
Cycloheptane, the parent ring of 1-(bromomethyl)-1-methylcycloheptane, presented a more complex conformational landscape. Unlike the rigid chair of cyclohexane, cycloheptane is a flexible molecule. researchgate.net Early experimental and theoretical studies, including force-field calculations, revealed that cycloheptane exists as a dynamic equilibrium of several conformations, primarily the twist-chair and twist-boat forms, to minimize torsional and transannular strain. researchgate.netresearchgate.net The twist-chair is generally considered the most stable conformer. researchgate.net These early conformational insights were crucial for understanding the reactivity and stereochemistry of cycloheptane derivatives.
Table 1: Ring Strain in Common Cycloalkanes
| Cycloalkane | Ring Size | Assumed Planar Angle (Baeyer) | Actual Conformation | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 60° | Planar | 27.6 |
| Cyclobutane | 4 | 90° | Puckered | 26.3 |
| Cyclopentane | 5 | 108° | Envelope/Twist | 6.5 |
| Cyclohexane | 6 | 120° | Chair | ~0 |
| Cycloheptane | 7 | ~128.6° | Twist-Chair | 6.4 |
This table presents a comparison of ring strain energies for various cycloalkanes, highlighting the limitations of Baeyer's planar assumption for larger rings.
Development of Synthetic Methodologies for Brominated Alkanes
The synthesis of brominated alkanes, including cyclic variants, has evolved significantly over time, driven by the need for versatile chemical intermediates. Early methods often involved direct bromination using elemental bromine (Br₂). The discovery of free-radical chain reactions provided a mechanistic framework for these transformations. byjus.com
The free-radical halogenation of alkanes, typically initiated by UV light or heat, proceeds through three key steps: initiation, propagation, and termination. byjus.commsu.edu While chlorination can sometimes lead to multiple products, bromination is generally slower and more selective. msu.edulibretexts.org This selectivity allows for the preferential substitution of hydrogen atoms at tertiary carbons over secondary and primary carbons, a key consideration for synthesizing compounds like this compound where a tertiary carbon is present. msu.edulibretexts.org
Over the years, a variety of brominating agents have been developed to improve safety, selectivity, and efficiency. N-Bromosuccinimide (NBS) became a widely used reagent for the allylic and benzylic bromination of alkenes and alkylaromatic compounds, respectively, often in the liquid phase. libretexts.org For the synthesis of alkyl bromides from alcohols, reagents like hydrobromic acid (HBr) are commonly employed. For instance, the analogous compound 1-bromo-1-methylcyclohexane (B3058953) can be synthesized from 1-methylcyclohexanol (B147175) using aqueous HBr.
More recent advancements have focused on developing greener and more efficient catalytic systems. This includes methods utilizing heterogeneous catalysts and alternative bromine sources to minimize waste and harsh reaction conditions. researchgate.net
Key Contributions to Understanding Neighboring Group Participation in Alicyclic Systems
The concept of neighboring group participation (NGP), also known as anchimeric assistance, has been pivotal in explaining unexpectedly high reaction rates and stereochemical outcomes in many reactions, including those of alicyclic systems. wikipedia.orgdalalinstitute.com Defined by IUPAC, NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can stabilize the transition state, leading to rate acceleration and often resulting in retention of stereochemistry. dalalinstitute.com
A classic example in an alicyclic system is the acetolysis of trans-2-iodocyclohexyl brosylate, which reacts significantly faster than its cis isomer. utexas.edu The rate enhancement is attributed to the participation of the iodine atom. For the reaction to occur, the participating group and the leaving group must be in an anti-periplanar (diaxial) arrangement, a conformation readily accessible to the trans isomer but not the cis isomer. utexas.edu
Participation can also occur through sigma (σ) bonds. wikipedia.orgslideshare.net The solvolysis of exo-2-norbornyl brosylate proceeds much faster than the endo isomer, a phenomenon explained by the participation of the C1-C6 σ-bond in stabilizing the developing carbocation, forming a non-classical carbocation intermediate. dalalinstitute.com In the case of this compound, while the bromomethyl group is primary, solvolysis reactions could potentially involve rearrangements facilitated by the participation of C-C bonds within the seven-membered ring, leading to the formation of more stable carbocations. The structure of the cycloheptane ring, with its inherent flexibility, provides multiple possibilities for such intramolecular interactions.
Table 2: Relative Solvolysis Rates Illustrating Anchimeric Assistance
| Substrate | Participating Group | Relative Rate |
| Ethyl Tosylate | None | 1 |
| 2-Iodoethyl Tosylate | Iodo (lone pair) | 3 x 10³ |
| trans-2-Iodocyclohexyl Brosylate | Iodo (lone pair) | > 10⁶ (vs. cis isomer) |
| exo-2-Norbornyl Brosylate | C-C σ-bond | 350 (vs. endo isomer) |
This table demonstrates the significant rate enhancements observed when a neighboring group assists in a substitution reaction, a key concept in understanding the reactivity of complex alicyclic systems.
Influence of Computational Chemistry on Mechanistic Elucidation of Cycloheptane Derivatives
The advent and proliferation of computational chemistry have revolutionized the study of reaction mechanisms, particularly for conformationally complex molecules like cycloheptane derivatives. rsc.org Methods such as Density Functional Theory (DFT) allow for the detailed examination of transition state structures, reaction energy profiles, and the subtle electronic effects that govern reactivity. researchgate.netmdpi.com
For cycloalkanes, computational studies have provided deep insights into their conformational preferences and the barriers to interconversion. researchgate.net In the case of cycloheptane, calculations have confirmed that the twist-chair conformation is the global energy minimum and have mapped the pseudorotation pathways between different conformers. researchgate.net This knowledge is fundamental to predicting the reactivity of substituted cycloheptanes, as the accessibility of specific conformations can dictate reaction pathways, especially in processes involving neighboring group participation. utexas.edu
Computational methods have also been instrumental in studying the properties and reactions of halogenated hydrocarbons. researchgate.netqub.ac.uk For example, DFT studies on halogenated cyclohexanes have elucidated how the presence of different halogens (F, Cl, Br) alters the geometry and electronic structure of the ring. researchgate.net Such calculations can predict bond lengths, bond angles, and charge distributions, offering a rationale for observed chemical behavior. Although specific computational studies on this compound are scarce, the principles and methodologies can be readily applied. DFT calculations could be used to model its stable conformations, predict the energy barrier for carbocation formation during potential S_N1 reactions, and explore possible rearrangement pathways influenced by the flexible seven-membered ring. This predictive power allows chemists to understand and anticipate the behavior of complex molecules before undertaking extensive experimental work. rsc.org
Advanced Analytical Techniques in the Study of 1 Bromomethyl 1 Methylcycloheptane
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of organic compounds, making it suitable for assessing the purity of 1-(bromomethyl)-1-methylcycloheptane and for its separation from reaction byproducts or other impurities. While specific application notes for this exact compound are not prevalent in publicly available literature, the methodology can be inferred from the analysis of other brominated organic molecules.
For purity assessment, a reversed-phase HPLC method would be the most probable approach. A C18 or C8 stationary phase would likely be employed, offering a non-polar environment for the separation of the relatively non-polar analyte from more polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to achieve optimal separation. Detection could be accomplished using a UV detector, although the chromophore in this compound is not particularly strong, which might necessitate the use of a more universal detector like a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
A specialized HPLC technique that leverages the presence of the bromine atom is HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This powerful combination allows for highly selective and sensitive detection of bromine-containing compounds, which would be invaluable for identifying and quantifying this compound in complex matrices with high confidence. nih.gov
Detailed Research Findings:
Although direct research on this compound is limited, studies on other halogenated compounds provide a framework for its analysis. For instance, the separation of various brominated flame retardants has been successfully achieved using HPLC. researchgate.net These methods often employ a C18 column with a gradient of water and acetonitrile. The retention time of this compound would be influenced by its hydrophobicity, which is expected to be significant due to the cycloheptane (B1346806) ring and the methyl group.
Below is a hypothetical data table illustrating the type of results that could be obtained from an HPLC purity analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 2.5 | Solvent | - |
| 2 | 4.8 | Unknown Impurity | 0.5 |
| 3 | 7.2 | This compound | 98.9 |
| 4 | 9.1 | Dimerization byproduct | 0.6 |
This table is a representative example based on typical HPLC analyses of similar organic compounds and does not represent empirically validated data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. This makes it exceptionally useful for analyzing the compound in reaction mixtures, identifying impurities, and confirming its structure. nih.govresearchgate.net
In a typical GC-MS analysis, a small amount of the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then passed through a capillary column, often coated with a stationary phase like 5% phenyl polysiloxane, which separates the components based on their boiling points and interactions with the stationary phase. libretexts.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns, including the loss of a bromine atom or the bromomethyl group. The isotopic signature of bromine (approximately equal abundances of 79Br and 81Br) would provide a clear marker for the presence of a bromine atom in the molecule and its fragments. nih.gov
Detailed Research Findings:
Research on the GC-MS analysis of alkyl halides, a class of compounds to which this compound belongs, has been conducted in the context of detecting potential genotoxic impurities in pharmaceuticals. researchgate.netnih.govelsevierpure.com These studies demonstrate that GC-MS is capable of detecting and quantifying a wide range of alkyl halides at very low levels. The methods typically use a VF-624ms or similar capillary column and a temperature program that ramps up to around 250-300°C.
A representative data table from a hypothetical GC-MS analysis of a crude reaction mixture to synthesize this compound is presented below.
| Retention Time (min) | Proposed Component | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 5.3 | 1-methylcycloheptene | 96, 81, 67 | 5 |
| 8.9 | This compound | 204/206 (M+), 125, 95 | 85 |
| 10.2 | Isomeric byproduct | 204/206 (M+), 125, 81 | 10 |
This table is a representative example based on established GC-MS principles for similar compounds and does not represent empirically validated data for this compound.
Chiral Chromatography for Enantiomeric Excess Determination
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most effective technique for this purpose, allowing for the determination of the enantiomeric excess (e.e.) of a sample. youtube.comyoutube.com
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. These CSPs are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including halogenated molecules. nih.govnih.gov
For the analysis of this compound, a chiral HPLC method would likely involve a polysaccharide-based column and a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). In chiral GC, a cyclodextrin-based stationary phase could be employed. The choice of the specific CSP and mobile phase composition would require methodical screening to achieve baseline separation of the enantiomers.
Detailed Research Findings:
While no specific chiral separation method for this compound has been published, the successful enantioseparation of other cyclic and halogenated compounds provides strong evidence that such a separation is feasible. For example, the enantiomers of various cycloalkanols have been successfully resolved using capillary gas chromatography with cyclodextrin-based chiral stationary phases. Furthermore, extensive research has demonstrated the utility of polysaccharide-based CSPs in HPLC for separating halogenated chiral molecules, where interactions such as hydrogen bonding and dipole-dipole interactions with the chiral selector play a key role in the separation mechanism. nih.gov
The following table illustrates hypothetical results from a chiral HPLC analysis to determine the enantiomeric excess of a synthesized sample of this compound.
| Retention Time (min) | Enantiomer | Peak Area | Enantiomeric Excess (%) |
| 12.4 | Enantiomer 1 | 97.5 | 95.0 |
| 14.1 | Enantiomer 2 | 2.5 |
This table is a representative example based on typical chiral chromatography separations and does not represent empirically validated data for this compound.
Future Directions and Emerging Research Opportunities in 1 Bromomethyl 1 Methylcycloheptane Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign processes. For a molecule like 1-(bromomethyl)-1-methylcycloheptane, this necessitates a departure from traditional synthetic methods that may rely on harsh reagents or produce significant waste. Future research will likely focus on developing greener synthetic pathways.
Key areas of development include:
Atom-Economical Reactions: Designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product, thus minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.
Renewable Feedstocks: Investigating the possibility of synthesizing the cycloheptane (B1346806) core from renewable resources rather than petrochemical sources.
A comparative table illustrating a hypothetical shift from a traditional to a green synthetic route is presented below.
| Feature | Traditional Route (Illustrative) | Proposed Green Route |
| Starting Material | Petroleum-derived cycloheptanone (B156872) | Bio-derived cyclic ketone |
| Reagents | Stoichiometric brominating agents | Catalytic bromination with HBr and an oxidant |
| Solvent | Chlorinated hydrocarbons | Water or ionic liquid |
| Byproducts | Significant inorganic salt waste | Water |
| Energy Consumption | High-temperature reflux | Lower temperature, potentially photochemically-driven |
Exploration of Novel Catalytic Transformations
The reactivity of the C-Br bond in this compound makes it a versatile precursor for a variety of functional group interconversions. While classical nucleophilic substitution reactions are well-known, the future lies in the discovery and application of novel catalytic transformations.
Potential areas for exploration include:
Cross-Coupling Reactions: Utilizing palladium, nickel, or copper catalysts to form new carbon-carbon and carbon-heteroatom bonds. This would allow for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups.
C-H Activation/Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the cycloheptane ring, leading to the synthesis of highly complex and substituted derivatives.
Photoredox Catalysis: Using visible light to drive reactions under mild conditions, which can enable unique transformations that are not accessible through traditional thermal methods. This approach is particularly useful for radical-based reactions.
Enantioselective Catalysis: For reactions that generate new chiral centers, the development of chiral catalysts to control the stereochemical outcome is of paramount importance, especially for applications in medicinal chemistry.
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and discovering new reactivity. The transient and often complex nature of chemical intermediates necessitates the use of advanced analytical techniques that can monitor reactions in real-time.
Future mechanistic studies on reactions involving this compound could employ:
In Situ NMR and IR Spectroscopy: To directly observe the formation and consumption of reactants, intermediates, and products as the reaction progresses. This provides invaluable kinetic and structural information.
Time-Resolved Mass Spectrometry: To detect and identify short-lived intermediates, providing insights into the reaction pathway.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, complementing experimental findings. The combination of experimental and computational approaches can provide a comprehensive picture of the reaction mechanism. rsc.orgnih.gov
A hypothetical kinetic profile that could be generated from in situ monitoring is shown below.
| Time (s) | [this compound] (M) | [Intermediate] (M) | [Product] (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.10 | 0.05 |
| 30 | 0.60 | 0.25 | 0.15 |
| 60 | 0.30 | 0.30 | 0.40 |
| 120 | 0.05 | 0.15 | 0.80 |
| 180 | 0.00 | 0.02 | 0.98 |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govresearchgate.net The integration of this compound chemistry with these technologies could revolutionize its synthesis and derivatization.
Future applications in this area include:
Automated Synthesis Platforms: Developing automated systems that can perform multi-step syntheses of this compound derivatives. These platforms can rapidly generate libraries of compounds for screening purposes. nih.gov
Reaction Optimization: Using automated flow reactors to quickly screen a wide range of reaction parameters (e.g., temperature, pressure, residence time, stoichiometry) to identify optimal conditions.
Telescoped Synthesis: Combining multiple reaction steps in a continuous flow sequence without isolating intermediates, which can significantly improve efficiency and reduce waste. nih.gov
Accessing Unstable Intermediates: The precise control over reaction parameters in flow reactors can allow for the generation and use of highly reactive or unstable intermediates that would be difficult to handle in batch processes. wiley-vch.de
Application of Machine Learning in Reaction Prediction and Optimization
The vast amount of data generated from chemical experiments can be leveraged by machine learning (ML) algorithms to predict reaction outcomes and optimize synthetic routes. ijnc.irbeilstein-journals.org For this compound, ML could be a powerful tool for navigating its complex chemical space.
Potential applications of machine learning include:
Reaction Yield Prediction: Training ML models on existing reaction data to predict the yield of a reaction under a given set of conditions. rjptonline.org This can help chemists prioritize experiments and avoid unpromising reaction pathways.
Retrosynthesis Planning: Using AI-powered tools to propose synthetic routes to complex target molecules derived from this compound. nih.gov
Catalyst and Reagent Selection: Developing models that can recommend the optimal catalyst, solvent, and other reagents for a desired transformation.
De Novo Design: Employing generative models to design novel derivatives of this compound with desired properties.
A conceptual table illustrating how machine learning could be used for reaction optimization is provided below.
| Input Features | Predicted Output |
| Reactant: this compound | Yield (%) |
| Nucleophile: Sodium azide (B81097) | |
| Solvent: Dimethylformamide | |
| Temperature (°C): 80 | 92 |
| Concentration (M): 0.1 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(bromomethyl)-1-methylcycloheptane, and what factors influence reaction yields?
- Methodology : The compound is typically synthesized via bromination of 1-methylcycloheptanemethanol using reagents like PBr₃ or HBr in the presence of a catalyst. Reaction yields depend on:
- Temperature : Lower temperatures (0–25°C) minimize side reactions like elimination.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance bromide ion nucleophilicity.
- Steric hindrance : The cycloheptane ring’s larger size compared to cyclohexane analogs may reduce reaction rates, requiring extended reaction times .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a triplet (δ 3.4–3.6 ppm) due to coupling with adjacent protons. The methyl group (C-1) resonates as a singlet (δ 1.2–1.4 ppm).
- ¹³C NMR : The brominated carbon (C-Br) appears at δ 30–35 ppm, while the quaternary C-1 carbon is near δ 40 ppm.
- IR : C-Br stretching vibrations occur at ~550–650 cm⁻¹.
- MS : Molecular ion peaks at m/z 206 (M⁺) and isotopic patterns confirm bromine presence. Cross-reference with PubChem data for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?
- Catalyst selection : Use Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings. Steric bulk in the cycloheptane ring may necessitate higher catalyst loading (5–10 mol%).
- Solvent effects : DMF or THF improves solubility of bulky intermediates.
- Substituent impact : The methyl group at C-1 may hinder nucleophilic attack, requiring electron-deficient arylboronic acids to enhance reactivity .
Q. How can researchers address contradictions in reported reactivity data for brominated cycloheptane derivatives?
- Case study : Conflicting nucleophilic substitution rates between cyclohexane and cycloheptane analogs may arise from:
- Ring strain : Cycloheptane’s higher strain increases reactivity in SN2 mechanisms.
- Steric effects : The methyl group at C-1 may shield the bromomethyl site, reducing accessibility.
- Resolution : Conduct comparative kinetic studies using isotopic labeling (e.g., ¹⁸O in hydrolysis reactions) to track reaction pathways .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Cytotoxicity assays : Use MTT or resazurin-based assays on human cell lines (e.g., HEK-293). Compare results with structurally similar compounds (e.g., 4-bromo-2-methylphenol) to establish structure-activity relationships (SAR).
- Mechanistic studies : Probe interactions with biological targets (e.g., enzymes) via molecular docking and fluorescence quenching experiments. Note: Preliminary findings require in vivo validation .
Q. How can this compound be applied in material science, such as polymer synthesis?
- Copolymerization : Use atom-transfer radical polymerization (ATRP) with this compound as an initiator. Monitor molecular weight distribution via GPC.
- Thermal stability : TGA analysis (heating rate 10°C/min under N₂) reveals decomposition profiles influenced by the cycloheptane ring’s rigidity .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing reaction yield variability in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., temperature, solvent polarity).
- Error analysis : Calculate standard deviations across triplicate runs and use ANOVA to identify significant factors.
- Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
